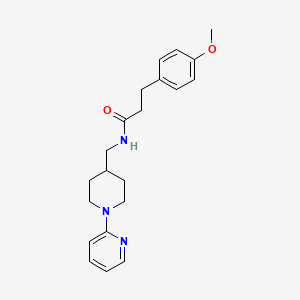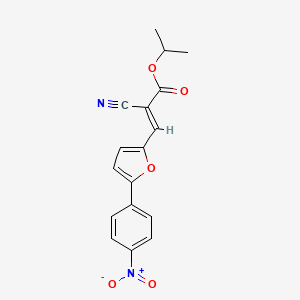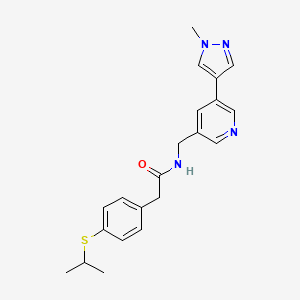![molecular formula C12H14N4 B2776770 1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline CAS No. 727983-38-2](/img/structure/B2776770.png)
1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline” is a chemical compound with the molecular formula C12H14N4 . It has a molecular weight of 214.27 g/mol . The compound is part of the 1,4-diazepine family, which are two nitrogen-containing seven-membered heterocyclic compounds .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14N4/c1-16-8-4-7-13-11-12(16)15-10-6-3-2-5-9(10)14-11/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis and Reactivity of a New Pyranoquinoxaline
Hoffmann et al. (2004) reported on the synthesis of 3-Methyl-3,4-dihydro-1H-pyrano[3,4-b]quinoxalin-1-one from 3-methyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzo-diazepin-1(3H)-one derivatives. This work highlighted the formation of quinoxaline through oxidation of the diazepine bond and investigated its reactivity with various amines (Hoffmann et al., 2004).
Enantioselective Deprotonative Ring Contraction
Antolak et al. (2014) presented a method for enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, showcasing a route to quinolone-2,4-diones with high enantioselectivity, which offers an efficient entry to a potentially useful drug scaffold (Antolak et al., 2014).
Biological Activity and Applications
Synthesis of Biologically Active Pyridazinoquinoxalines
Research by Kurasawa and Kim (2005) led to the development of pyridazino[3,4-b]-quinoxalines and 1,2-diazepino[3,4-b]quinoxalines, which were further converted into biologically active 1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones. This work provides insights into the potential biological applications of these compounds (Kurasawa & Kim, 2005).
Quinoxaline as a Potent Biological Moiety
Sharma et al. (2021) reviewed the significance of quinoxaline and its derivatives, highlighting their wide range of biological activities including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal effects. This summary underscores the chemical moiety's importance in the development of new pharmaceuticals (Sharma et al., 2021).
Chemical Synthesis Advances
Metal-Free C3-Alkoxycarbonylation
Xie et al. (2019) developed a metal- and base-free protocol for the alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, facilitating the efficient preparation of quinoxaline-3-carbonyl compounds. This method represents a practical approach to synthesizing key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019).
Zukünftige Richtungen
The future directions for “1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline” and similar compounds could involve further exploration of their biological activities and potential uses in the pharmaceutical industry . The development of new synthesis methods and the study of their reactivity could also be areas of future research .
Eigenschaften
IUPAC Name |
5-methyl-1,2,3,4-tetrahydro-[1,4]diazepino[2,3-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-16-8-4-7-13-11-12(16)15-10-6-3-2-5-9(10)14-11/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLITRCYCXZSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNC2=NC3=CC=CC=C3N=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24830487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2776689.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)
![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2776692.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2776696.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776697.png)

![Ethyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776706.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2776707.png)



